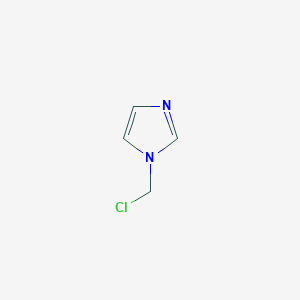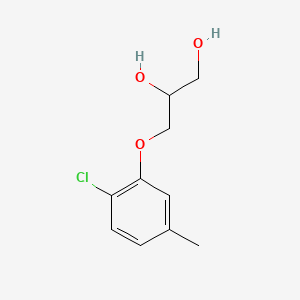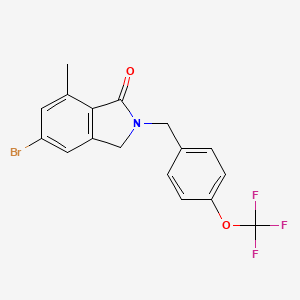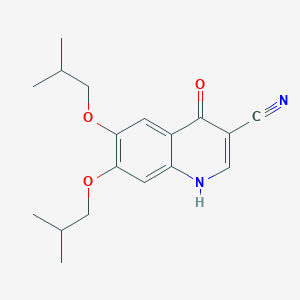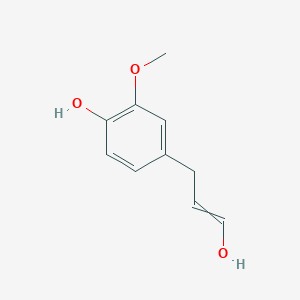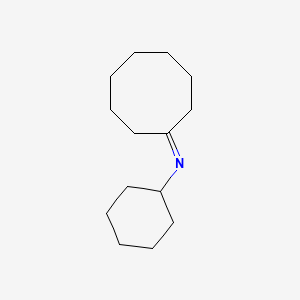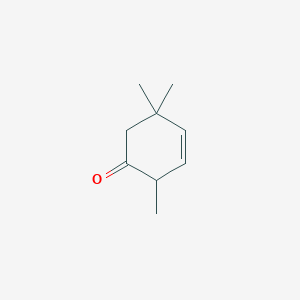
2,5,5-Trimethyl-cyclohex-3-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-cyclohex-3-enone is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at positions 2 and 5 on the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-cyclohex-3-enone can be synthesized through several methods. One common approach involves the dehydrogenation of 2,5,5-trimethyl-cyclohexanone using a palladium catalyst. The reaction typically occurs under mild conditions, with the presence of hydrogen gas to facilitate the removal of hydrogen atoms from the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2,5,5-trimethyl-cyclohexanol. This process uses oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst like vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-cyclohex-3-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to 2,5,5-trimethyl-cyclohexanone.
Substitution: The enone group allows for nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the enone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as organocopper compounds and Grignard reagents are employed for nucleophilic addition.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 2,5,5-Trimethyl-cyclohexanone.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
科学的研究の応用
2,5,5-Trimethyl-cyclohex-3-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2,5,5-trimethyl-cyclohex-3-enone involves its ability to undergo nucleophilic addition reactions due to the presence of the enone group. This group makes the compound electrophilic, allowing it to react with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Cyclohexenone: A simpler enone without the methyl substitutions.
2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone: A hydroxylated derivative with similar structural features.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another derivative with additional functional groups.
Uniqueness
2,5,5-Trimethyl-cyclohex-3-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity in various chemical reactions.
特性
CAS番号 |
58795-34-9 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
2,5,5-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-4-5-9(2,3)6-8(7)10/h4-5,7H,6H2,1-3H3 |
InChIキー |
IVSKDXCSHZLVON-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


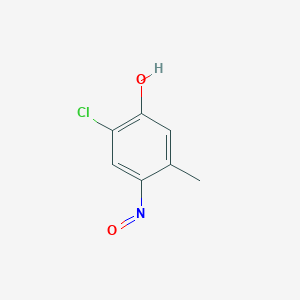
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
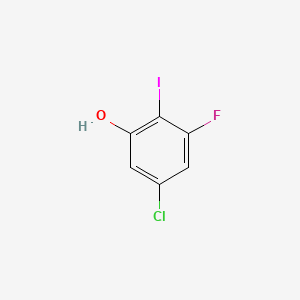
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
